ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate hydrochloride
Description
Properties
Molecular Formula |
C7H12ClN3O2 |
|---|---|
Molecular Weight |
205.64 g/mol |
IUPAC Name |
ethyl 2-(5-aminopyrazol-1-yl)acetate;hydrochloride |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-2-12-7(11)5-10-6(8)3-4-9-10;/h3-4H,2,5,8H2,1H3;1H |
InChI Key |
PJHLPDVYNVWSBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=CC=N1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate hydrochloride typically involves the reaction of ethyl bromoacetate with 5-amino-1H-pyrazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrazole ring can also participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Comparison with Imidazole-Based Ethyl Acetate Derivatives
Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate hydrochloride shares structural similarities with imidazole-derived ethyl acetates (Fig. 1, ). Key differences include:
- Core Heterocycle: The pyrazole ring in the target compound vs. imidazole in analogs (e.g., ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate).
- Substituents: The 5-amino group in the target compound enhances hydrogen-bonding capacity compared to aryl or halogen substituents (e.g., 4-chlorophenyl in compound C or 4-bromophenyl in D). This may improve solubility and target specificity .
Table 1: Structural Comparison with Imidazole Derivatives
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate HCl | Pyrazole | 5-NH₂, ethyl acetate | 232.30 |
| Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate | Imidazole | 4-Cl, 2-phenyl | ~354.80 |
| Ethyl 2-{2-phenyl-5-[4-(trifluoromethyl)phenyl]-1H-imidazol-4-yl} acetate | Imidazole | 4-CF₃, 2-phenyl | ~383.30 |
Comparison with Pyrroloimidazole Derivatives
Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate hydrochloride (CAS: 2407965-03-9, C₁₀H₁₆ClN₃O₂, 245.71 g/mol) features a fused pyrroloimidazole ring instead of a pyrazole . Key distinctions include:
- Amino Group Placement: The amino group in the target compound is on the pyrazole, whereas in the pyrroloimidazole analog, it is on the acetate side chain, altering electronic and steric profiles .
Comparison with Isoquinoline Sulfonamide Derivatives (H-Series Inhibitors)
H-Series inhibitors (e.g., H-7 and H-8 hydrochlorides) share the ethyl group and hydrochloride salt but differ in core structure (Fig. 3, ):
- Core Functionality: The pyrazole in the target compound vs. isoquinoline sulfonamide in H-Series inhibitors. Isoquinoline derivatives exhibit stronger π-π stacking interactions, while the pyrazole’s amino group may favor polar interactions .
- Biological Targets : H-Series inhibitors target protein kinases, whereas the pyrazole derivative’s applications are less defined but may focus on anti-inflammatory or antimicrobial pathways .
Biological Activity
Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate hydrochloride is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a five-membered pyrazole ring with an amino substituent and an ethyl ester group. Its molecular formula is with a molecular weight of approximately 174.18 g/mol. The compound's structure enables it to participate in various biochemical interactions, making it a versatile candidate for drug development.
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds with biological macromolecules, while the pyrazole ring may engage in π-π interactions. These interactions can modulate enzyme activities and receptor functions, leading to various therapeutic effects such as:
- Anti-inflammatory properties
- Anticancer effects
- Antimicrobial activity
Anticancer Activity
Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties. This compound has shown promise in inhibiting the proliferation of various cancer cell lines, including:
| Cancer Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Lung Cancer | A549 | 20 | |
| Breast Cancer | MDA-MB-231 | 15 | |
| Liver Cancer | HepG2 | 18 |
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells and inhibit tumor growth in vivo models.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, including multidrug-resistant Staphylococcus aureus. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.
Case Studies
- Study on Anticancer Effects : A study conducted on A549 lung cancer cells showed that treatment with this compound resulted in a significant reduction in cell viability (up to 64% at 100 µM concentration). The study compared its efficacy with standard chemotherapeutics like cisplatin, indicating potential as an alternative treatment option for lung cancer .
- Evaluation of Antimicrobial Activity : In another study, the compound was tested against various strains of bacteria and fungi. Results indicated that it exhibited potent antibacterial activity at concentrations as low as 40 µg/mL, outperforming traditional antibiotics like ampicillin .
Q & A
Q. What are the common synthetic routes for ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate hydrochloride?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of ethyl glycinate hydrochloride with a substituted pyrazole precursor under basic conditions (e.g., triethylamine in anhydrous dichloromethane).
- Step 2 : Cyclization and functionalization of the pyrazole ring, often using reagents like hydrazine derivatives.
- Step 3 : Hydrochloride salt formation via treatment with HCl gas in ethanol. Key purification methods include recrystallization (e.g., ethanol/water mixtures) and column chromatography (silica gel, eluent: ethyl acetate/hexane). Reaction progress is monitored using TLC and validated via -NMR and FTIR spectroscopy .
Q. Which characterization techniques are essential for verifying the purity and structure of this compound?
Methodological Answer: Standard techniques include:
- Spectroscopy :
- -NMR and -NMR to confirm proton and carbon environments (e.g., pyrazole ring protons at δ 6.2–7.8 ppm).
- FTIR for functional group identification (e.g., N–H stretch at ~3400 cm, ester C=O at ~1720 cm) .
- Elemental Analysis : To verify C, H, N, and Cl content (±0.3% theoretical values).
- HPLC : Purity assessment using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .
Q. What safety precautions are recommended for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential dust/aerosol formation.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Storage : Keep in airtight containers under anhydrous conditions at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Methodological Answer: Quantum chemical calculations (e.g., DFT with Gaussian 16) predict reaction pathways and transition states. For example:
- Reaction Path Search : Identifies energetically favorable intermediates (e.g., pyrazole ring closure).
- Solvent Effects : COSMO-RS simulations optimize solvent selection (e.g., ethanol vs. DMF).
- Machine Learning : Trains models on existing reaction data to predict yields and side products. ICReDD’s integrated computational-experimental workflows reduce trial-and-error approaches by 40–60% .
Q. What strategies resolve contradictions in crystallographic data for pyrazole derivatives?
Methodological Answer:
- SHELX Refinement : Use SHELXL for high-resolution data (R factor < 0.05). Parameters include anisotropic displacement for non-H atoms and TWIN/BASF commands for twinned crystals .
- Data Validation : Check for outliers using Mercury’s Mogul geometry analysis.
- Cross-Validation : Compare with powder XRD or neutron diffraction if single-crystal data is ambiguous .
Q. How can researchers address discrepancies in reported biological activities of this compound?
Methodological Answer:
- Reproducibility Studies : Replicate assays under standardized conditions (e.g., cell line: HEK293, incubation time: 48h).
- Dose-Response Curves : Use Hill slope analysis to confirm EC values.
- Off-Target Screening : Employ proteome-wide affinity profiling (e.g., thermal shift assays) to identify non-specific interactions .
Q. What advanced techniques elucidate structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding modes (e.g., kinase ATP-binding pockets).
- Site-Directed Mutagenesis : Validate key residues (e.g., EGFR T790M mutation resistance studies).
- QSAR Models : Use CoMFA/CoMSIA to correlate substituent effects (e.g., amino group position) with activity .
Q. How should researchers manage the compound’s hygroscopicity in formulation studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
